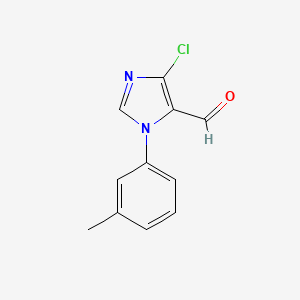

5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde

Description

Properties

IUPAC Name |

5-chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-8-3-2-4-9(5-8)14-7-13-11(12)10(14)6-15/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHVSBYIZWXINZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=NC(=C2C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde typically involves the condensation of appropriate aldehydes and amines under controlled conditions. One common method involves the reaction of 3-methylbenzaldehyde with 5-chloroimidazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom on the imidazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium, typically at room temperature.

Reduction: Sodium borohydride in methanol or ethanol, usually at room temperature.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide, often at elevated temperatures.

Major Products Formed

Oxidation: 5-Chloro-3-(3-methylphenyl)imidazole-4-carboxylic acid.

Reduction: 5-Chloro-3-(3-methylphenyl)imidazole-4-methanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its antitumor activity . Research indicates that derivatives of 5-chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde exhibit significant inhibition of tumor cell proliferation. For instance, studies show that imidazole derivatives can decrease ascites volume and enhance survivability in animal models treated with these compounds. The mechanism involves inducing apoptosis in cancer cells, evidenced by nuclear condensation observed through cytological analysis .

Table 1: Antitumor Activity of Imidazole Derivatives

| Compound | Activity | Mechanism |

|---|---|---|

| 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde | Inhibits EAT cell proliferation | Induces apoptosis |

| N-substituted derivatives | Reduces ascites volume | Enhances animal survivability |

Synthesis and Chemical Properties

The synthesis of 5-chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde can be achieved through various methods, often involving the reaction of substituted imidazole derivatives with aldehydes or other electrophilic agents. The compound is characterized by its light yellow crystalline form and exhibits notable stability under standard laboratory conditions.

Synthesis Pathways

- Direct Aldol Condensation : Involves the reaction of imidazole derivatives with aldehydes.

- Substitution Reactions : Utilizing different halogenated compounds to introduce functional groups.

Therapeutic Potential

Research has indicated that compounds derived from 5-chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde possess a range of therapeutic properties beyond anticancer effects:

- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, including E. coli and Pseudomonas aeruginosa.

- Anti-inflammatory Properties : Certain formulations have been evaluated for their ability to reduce inflammation in vivo, demonstrating potential for treating inflammatory diseases .

Table 2: Therapeutic Properties of Derivatives

| Compound | Target Pathogen | Activity |

|---|---|---|

| 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde derivative | E. coli | Antimicrobial |

| Anti-inflammatory derivative | Carrageenan-induced edema model | Reduces inflammation |

Case Studies and Research Findings

Several studies have documented the efficacy of 5-chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde in both laboratory and clinical settings:

- Antitumor Study : A study highlighted the effectiveness of a specific derivative in inhibiting the growth of EAT cells, showcasing a promising avenue for cancer therapy .

- Antimicrobial Evaluation : Another research effort evaluated the antimicrobial properties against clinical isolates, confirming the compound's potential as a therapeutic agent against resistant strains .

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde and analogous imidazole derivatives.

Structural and Electronic Effects

- In contrast, the 2-butyl group in the analog from is aliphatic, offering greater conformational flexibility . DIC’s 3,3-dimethyltriazeno group is electron-withdrawing, which may stabilize the carboxamide moiety and facilitate metabolic N-demethylation .

- Functional Group at Position 4: The carbaldehyde group in the target compound and its 2-butyl analog is reactive toward nucleophilic addition (e.g., hydrazide condensations), enabling the synthesis of Schiff base derivatives . DIC’s carboxamide group is less reactive but contributes to its antineoplastic activity by mimicking endogenous metabolites .

Research Findings and Data Gaps

- DIC’s antineoplastic activity is well-documented, underscoring the impact of functional group choice (carboxamide vs.

- Metabolic Stability : The carbaldehyde group’s susceptibility to oxidation or reduction in vivo remains unstudied, contrasting with DIC’s established metabolic pathway .

Biological Activity

5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of chlorine and a methylphenyl group contributes to its unique chemical reactivity and biological activity.

The biological activity of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde primarily stems from its ability to interact with various biological macromolecules, including enzymes and receptors. It can form stable complexes through both covalent and non-covalent bonds, leading to modulation or inhibition of target activities. This mechanism is crucial for its potential applications in therapeutic contexts, particularly in cancer treatment and antimicrobial activity .

Antitumor Activity

Recent studies have demonstrated that derivatives of imidazole, including 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde, exhibit significant antitumor properties. For instance, a study involving N-substituted derivatives showed that these compounds inhibited the proliferation of EAT cells (a murine ascitic tumor cell line), decreased ascites volume, and increased survival rates in vivo . The induction of apoptosis in treated cells was confirmed through cytological analyses, indicating a promising avenue for cancer therapy.

Antimicrobial Activity

5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde has also been evaluated for its antimicrobial properties. Research indicates that imidazole derivatives possess antibacterial and antifungal activities against various pathogens. For example, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL . This highlights the potential of this compound in treating resistant bacterial infections.

Case Studies and Research Findings

Several studies have explored the biological activity of imidazole derivatives, providing insights into their mechanisms and efficacy:

- Antitumor Studies : A study reported that certain imidazole derivatives led to significant inhibition of tumor growth in animal models. The compounds were found to induce apoptosis in cancer cells, which is a critical factor for effective cancer therapies .

- Antimicrobial Screening : In vitro evaluations revealed that 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compounds demonstrated MIC values ranging from 0.25 to 32 µg/mL depending on the bacterial strain tested .

Data Tables

The following tables summarize key findings related to the biological activity of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde:

| Biological Activity | Tested Compounds | MIC (µg/mL) | Effect |

|---|---|---|---|

| Antitumor | Various Imidazoles | <10 | Inhibition of EAT cell proliferation |

| Antibacterial | 5-Chloro Derivatives | 0.25 - 32 | Effective against MRSA and other pathogens |

| Antifungal | Imidazole Derivatives | ≤0.25 | Active against C. neoformans |

Q & A

Q. What are the established synthetic routes for 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde, and what methodological considerations are critical?

The synthesis of imidazole-carbaldehyde derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized via:

- Nucleophilic substitution : Reacting a chlorinated precursor (e.g., 5-chloroimidazole derivatives) with a substituted phenol under basic conditions (e.g., K₂CO₃ in dry DMF at 120°C under nitrogen) .

- Lithiation and formylation : Using n-butyl lithium in THF at low temperatures (-78°C) to deprotonate the imidazole ring, followed by reaction with a formylating agent .

Key considerations : Strict anhydrous conditions, inert atmosphere (N₂/Ar), and controlled temperature to avoid side reactions. Purification often involves column chromatography or recrystallization .

Q. What analytical techniques are recommended for characterizing this compound, and what pitfalls should researchers anticipate?

- NMR spectroscopy : H and C NMR are critical for confirming regiochemistry and substitution patterns. For instance, aldehydic protons typically resonate at δ 9.5–10.5 ppm, while aromatic protons from the 3-methylphenyl group appear as multiplets in δ 6.8–7.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Discrepancies between calculated and observed molecular weights (e.g., ±0.005 Da) may arise from isotopic variations or residual solvents, necessitating repeated purification .

- Melting point : Sharp melting points (e.g., 165–166°C for similar imidazole derivatives) indicate purity .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of fine particles.

- Emergency measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Spills should be contained with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions. For lithiation, THF’s low temperature compatibility is critical .

- Catalyst screening : Testing bases like K₂CO₃ vs. Cs₂CO₃ can influence reaction rates and selectivity. For example, Cs₂CO₃ may improve phenolic coupling efficiency in aromatic substitutions .

- Temperature control : Lower temperatures (-78°C) minimize side reactions during lithiation, while higher temperatures (120°C) accelerate nucleophilic substitutions .

Q. What challenges arise in crystallographic structural determination, and how can they be addressed?

- Crystal quality : Poor crystal growth due to molecular flexibility can be mitigated by vapor diffusion or slow evaporation.

- Data refinement : Use SHELX software for structure solution and refinement. Challenges like twinning or weak diffraction require data truncation or alternative space group testing .

Q. How should researchers resolve discrepancies in HRMS or NMR data?

- HRMS calibration : Regular calibration with standard references (e.g., sodium formate clusters) ensures accuracy.

- NMR solvent artifacts : Deuterochloroform (CDCl₃) may contain traces of acid, causing aldehyde proton shifts. Use DMSO-d₆ for inertness .

- Isotopic patterns : Chlorine (³⁵Cl/³⁷Cl) and fluorine (¹⁹F) isotopes can split peaks in HRMS; software tools like Xcalibur™ aid in deconvolution .

Q. What strategies enhance regioselectivity in imidazole functionalization?

- Protecting groups : Temporarily blocking reactive sites (e.g., N1-position) directs substitution to the desired position.

- Directed ortho-metalation : Use directing groups (e.g., methoxy) to control lithiation sites before formylation .

- Computational modeling : DFT calculations (e.g., Gaussian) predict reactive sites based on electron density maps, guiding experimental design .

Data Contradiction Analysis

Example : Conflicting melting points or spectral data between batches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.